molecular formula C11H17NO4S B11859154 Tos-PEG2-NH2

Tos-PEG2-NH2

Cat. No.: B11859154
M. Wt: 259.32 g/mol
InChI Key: VXOOQTLFESQBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG2-NH2 typically involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) to introduce the tosyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting tosylated PEG is then reacted with ammonia or an amine to introduce the amine group, forming this compound.

Reaction Conditions:

    Step 1: PEG + Tosyl Chloride → Tosylated PEG

    Step 2: Tosylated PEG + Ammonia/Amine → this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Tos-PEG2-NH2 can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro compounds, or reduced to form secondary or tertiary amines.

    Coupling Reactions: The amine group can participate in coupling reactions with carboxylic acids or activated esters to form amides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile, and bases like triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Carboxylic acids or activated esters, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like dimethylformamide (DMF).

Major Products Formed

    Substitution Reactions: Various substituted PEG derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Nitroso, nitro, secondary, or tertiary amines.

    Coupling Reactions: Amides and other conjugated products.

Scientific Research Applications

Tos-PEG2-NH2 is extensively used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism by which Tos-PEG2-NH2 exerts its effects depends on its application. In drug delivery, the PEG linker improves the solubility and stability of the drug, while the tosyl and amine groups facilitate conjugation with other molecules. In PROTACs, this compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Tos-PEG2-NH2 can be compared with other PEG-based linkers such as:

    Tos-PEG3-NH2: Similar structure but with an additional ethylene glycol unit, providing greater flexibility and length.

    Boc-PEG2-NH2: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a tosyl group, used in different synthetic applications.

    Tos-PEG2-OH: Lacks the amine group, used in different conjugation reactions.

Uniqueness:

    This compound: is unique due to its combination of a tosyl group and an amine group, making it highly versatile for various chemical modifications and conjugations.

Biological Activity

Tos-PEG2-NH2 (CAS No. 1246286-33-8) is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that plays a significant role in the synthesis of targeted therapies. This compound is particularly noteworthy for its ability to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system, which is a promising approach in drug development for various diseases, including cancer.

This compound operates by linking two different ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This mechanism allows for enhanced specificity and efficacy in targeting pathological proteins, making it a valuable tool in the development of novel therapeutics. The use of PEG linkers like this compound improves solubility and stability, which are critical for the pharmacokinetics of drug conjugates .

Research Findings

  • Efficacy in Cancer Therapy : Studies have shown that PROTACs utilizing linkers such as this compound can effectively degrade oncogenic proteins, thereby inhibiting tumor growth. For instance, research indicates that these compounds can target specific proteins involved in cancer progression, leading to significant reductions in tumor size in preclinical models .
  • Improved Pharmacokinetics : The incorporation of PEG linkers has been associated with enhanced plasma stability and reduced clearance rates of drug conjugates. This is crucial for maintaining therapeutic levels of drugs over extended periods, thereby improving treatment outcomes .
  • Case Study Insights : In a notable study, this compound was utilized in the synthesis of a PROTAC targeting an E3 ligase linked to multiple myeloma. The results demonstrated effective protein degradation and subsequent apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Data Table: Properties and Applications

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₄S
Molecular Weight273.37 g/mol
CAS Number1246286-33-8
SolubilitySoluble in DMSO and DMF
ApplicationPROTAC linker for targeted therapy
Research ReferencesAn S et al., EBioMedicine 2018

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

2-(2-aminoethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9,12H2,1H3

InChI Key

VXOOQTLFESQBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.